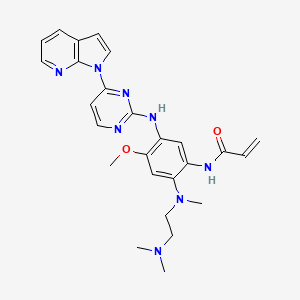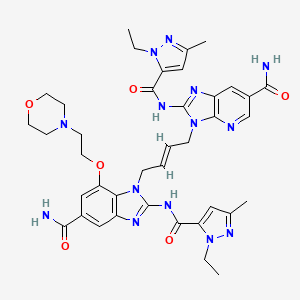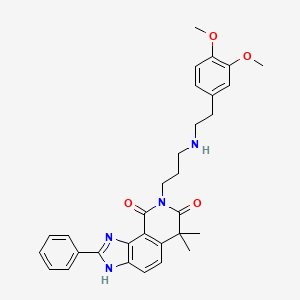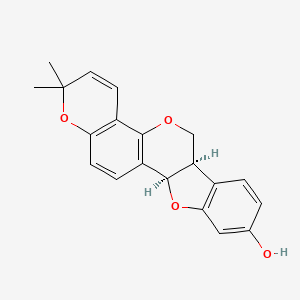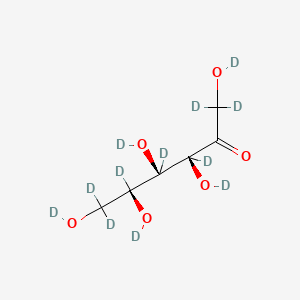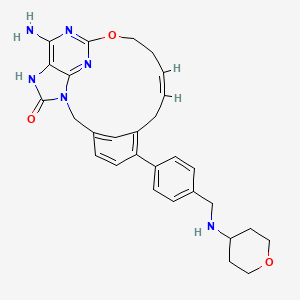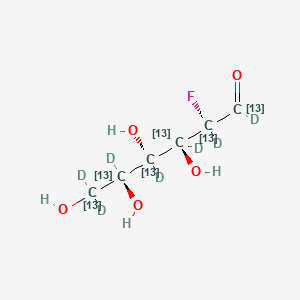
PhosTAC3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PhosTAC3 is a phosphorylation targeting chimera molecule, composed of a linker with three polyethylene glycol groups. This compound is known for its ability to induce dephosphorylation of specific proteins, such as programmed cell death protein 4 and forkhead box O3a . This compound is primarily used in scientific research to study protein phosphorylation and dephosphorylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: PhosTAC3 is synthesized through a series of chemical reactions involving the coupling of a linker molecule with three polyethylene glycol groups. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: PhosTAC3 primarily undergoes phosphorylation and dephosphorylation reactions. These reactions involve the addition or removal of phosphate groups from proteins, which can alter their activity and function .
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of adenosine triphosphate as a phosphate donor and kinase enzymes to catalyze the reaction.
Dephosphorylation: Involves the use of phosphatase enzymes to remove phosphate groups from proteins.
Major Products Formed: The major products of these reactions are the phosphorylated or dephosphorylated forms of the target proteins, which can have different biological activities and functions .
Scientific Research Applications
PhosTAC3 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: Employed in research on cellular signaling pathways and protein function.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphorylation pathways.
Mechanism of Action
PhosTAC3 exerts its effects by targeting specific proteins for dephosphorylation. It recruits serine/threonine phosphatases to the phosphorylated substrates, facilitating the removal of phosphate groups. This process can modulate the activity of the target proteins and influence various cellular pathways .
Comparison with Similar Compounds
- PhosTAC1
- PhosTAC2
- Kinase inhibitors such as imatinib and dasatinib
PhosTAC3’s specificity and targeted action make it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C50H71ClN2O13 |
|---|---|
Molecular Weight |
943.6 g/mol |
IUPAC Name |
[(1R)-1-[3-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C50H71ClN2O13/c1-7-40(38-33-45(59-4)48(61-6)46(34-38)60-5)49(55)53-24-12-10-17-41(53)50(56)66-42(20-18-36-19-21-43(57-2)44(31-36)58-3)37-15-14-16-39(32-37)65-35-47(54)52-23-26-63-28-30-64-29-27-62-25-13-9-8-11-22-51/h14-16,19,21,31-34,40-42H,7-13,17-18,20,22-30,35H2,1-6H3,(H,52,54)/t40-,41-,42+/m0/s1 |
InChI Key |
URAXYIMEKGUPKY-WTQYMLSTSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
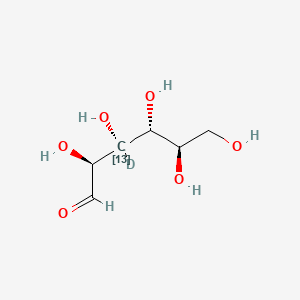
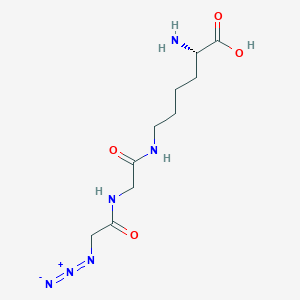
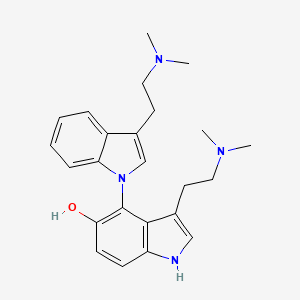
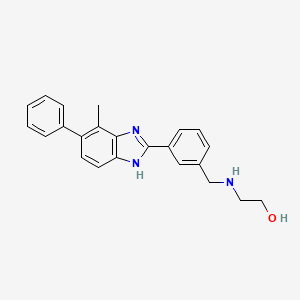
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
